MFCD00352902
Description
MFCD13195646 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (octanol-water partition coefficient): Varied predictions across models (XLOGP3: 2.15; WLOGP: 0.78; MLOGP: 1.64), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
IUPAC Name |
N-[3-(4-aminoanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,21H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTHGXMOCMDMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD00352902” involves multiple steps, each requiring specific conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base catalyst.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification using crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity. Common industrial methods include:
Batch Processing: Where the compound is synthesized in large batches.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
“MFCD00352902” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Where it reacts with reducing agents to form reduced products.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
“MFCD00352902” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which “MFCD00352902” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The (3-Bromo-5-chlorophenyl)boronic acid shares identical molecular weight and functional groups with MFCD13195646 but differs in substituent positions, leading to a high similarity score of 0.87 .
- The (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight and altering steric effects, reducing similarity to 0.71 .
- MFCD00003330 (a bromobenzoic acid) lacks the boronic acid group, resulting in distinct reactivity and solubility profiles (e.g., solubility = 0.687 mg/mL vs. 0.24 mg/mL for MFCD13195646) .
Functional Analogues
Key Observations :
- MFCD00039227 (a trifluoromethyl ketone) exhibits higher lipophilicity (Log Po/w = 3.45) compared to MFCD13195646, likely due to the electron-withdrawing CF₃ group enhancing membrane permeability .
- MFCD10574686 (a chloropyrimidine derivative) shows lower synthetic accessibility (3.20 vs. 2.07), reflecting the complexity of heterocyclic synthesis .
Research Implications
- Drug Design : The BBB permeability of MFCD13195646 makes it a candidate for central nervous system (CNS)-targeted therapies, whereas analogues like MFCD00039227 may suit peripheral applications due to higher lipophilicity .
- Material Science : Boronic acids (e.g., MFCD13195646) are pivotal in polymer and sensor development, while bromobenzoic acids (e.g., MFCD00003330) serve as intermediates in organic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
